molecular formula C5H13NO B14434352 [(2-Methylpropyl)amino]methanol CAS No. 76733-32-9

[(2-Methylpropyl)amino]methanol

Cat. No.: B14434352
CAS No.: 76733-32-9
M. Wt: 103.16 g/mol
InChI Key: PECBIUUIYYDHRC-UHFFFAOYSA-N
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Description

[(2-Methylpropyl)amino]methanol is an amino alcohol with the molecular formula C₅H₁₃NO (molecular weight: 103.16 g/mol). Its structure consists of a methanol backbone (HOCH₂–) linked to a secondary amine group substituted with a 2-methylpropyl (isobutyl) moiety (–NH–CH₂CH(CH₃)₂).

Properties

CAS No.

76733-32-9

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2-methylpropylamino)methanol

InChI

InChI=1S/C5H13NO/c1-5(2)3-6-4-7/h5-7H,3-4H2,1-2H3

InChI Key

PECBIUUIYYDHRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylpropyl)amino]methanol can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of isobutyraldehyde with formaldehyde and ammonia. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

    Hydroamination: Another method is the hydroamination of allyl alcohol with isobutylamine. This reaction can be catalyzed by transition metal complexes.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2-Methylpropyl)amino]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sulfuric acid

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: Halides, esters

Scientific Research Applications

[(2-Methylpropyl)amino]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors in the body.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2-Methylpropyl)amino]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between [(2-Methylpropyl)amino]methanol and related amino alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₅H₁₃NO 103.16 Methanol backbone; isobutyl-substituted amine
2-[(1-Methylethyl)amino]ethanol (IPE) C₅H₁₃NO 103.16 Ethanol backbone; isopropyl-substituted amine
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.24 Ethanol backbone; diisopropyl-substituted amine
2-[3-(Dimethylamino)propylamino]ethanol C₁₁H₂₅N₂O 201.33 Branched ethanolamine with dual alkyl/amine substituents
Key Observations:

Backbone Differences: this compound uses a methanol backbone, whereas its analogs (e.g., IPE) feature an ethanol backbone. This affects solubility and hydrogen-bonding capacity.

Molecular Weight: Di- and tri-substituted analogs (e.g., 2-(diisopropylamino)ethanol) exhibit higher molecular weights, impacting volatility and phase behavior .

Physicochemical Properties

  • Solubility: The methanol backbone in this compound likely enhances water solubility compared to bulkier ethanol derivatives like 2-(diisopropylamino)ethanol.
  • Boiling Point : Branched alkyl groups (e.g., isobutyl vs. isopropyl) reduce intermolecular forces, lowering boiling points relative to linear analogs.

Natural Occurrence and Environmental Impact

  • Related Esters : and identify 1,2-benzenedicarboxylic acid bis(2-methylpropyl) ester in plant extracts, highlighting the environmental persistence of branched alkyl derivatives .
  • Biodegradability: Amino alcohols with short chains (e.g., methanol derivatives) may degrade faster than bulkier analogs, reducing ecological risks.

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